molecular formula C20H22N4O B11987882 (2E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-pyridinylmethyl)-2-propenamide

(2E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-pyridinylmethyl)-2-propenamide

Cat. No.: B11987882
M. Wt: 334.4 g/mol
InChI Key: IJSFBCSUMGOJKQ-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-pyridinylmethyl)-2-propenamide is a complex organic compound with a unique structure that includes a cyano group, a diethylamino group, and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-pyridinylmethyl)-2-propenamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source.

    Introduction of the Diethylamino Group: The diethylamino group can be added via an amination reaction, often using diethylamine as the reagent.

    Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a pyridinylmethyl halide and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-pyridinylmethyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated reagents or organometallic compounds in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

(2E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-pyridinylmethyl)-2-propenamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-pyridinylmethyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(3-pyridinylmethyl)-2-propenamide: Similar structure but with dimethylamino instead of diethylamino group.

    (2E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-pyridinylmethyl)-2-propenamide: Similar structure but with a different position of the pyridinylmethyl group.

Uniqueness

(2E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-pyridinylmethyl)-2-propenamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H22N4O

Molecular Weight

334.4 g/mol

IUPAC Name

(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(pyridin-3-ylmethyl)prop-2-enamide

InChI

InChI=1S/C20H22N4O/c1-3-24(4-2)19-9-7-16(8-10-19)12-18(13-21)20(25)23-15-17-6-5-11-22-14-17/h5-12,14H,3-4,15H2,1-2H3,(H,23,25)/b18-12+

InChI Key

IJSFBCSUMGOJKQ-LDADJPATSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCC2=CN=CC=C2

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)NCC2=CN=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.